molecular formula C17H19N6O6P B1243111 8-Benzylamino camp CAS No. 31319-90-1

8-Benzylamino camp

Cat. No.: B1243111
CAS No.: 31319-90-1
M. Wt: 434.3 g/mol
InChI Key: HDTLQFZHJBMVPP-HPNSUZEISA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Benzylamino camp (systematic name pending IUPAC validation) is a synthetic compound featuring a benzylamino group attached to a cyclopentane (camp) backbone. Its synthesis often involves C–H functionalization strategies, such as those described in 8-aminoquinoline-directed C–H arylation, enabling precise substitution at the 8-position of the camp scaffold .

Properties

CAS No.

31319-90-1

Molecular Formula

C17H19N6O6P

Molecular Weight

434.3 g/mol

IUPAC Name

[(2R,3S,5R)-5-[6-amino-8-[(E)-benzylideneamino]purin-9-yl]-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate

InChI

InChI=1S/C17H19N6O6P/c18-15-14-16(21-9-20-15)23(17(22-14)19-7-10-4-2-1-3-5-10)13-6-11(12(8-24)28-13)29-30(25,26)27/h1-5,7,9,11-13,24H,6,8H2,(H2,18,20,21)(H2,25,26,27)/b19-7+/t11-,12+,13+/m0/s1

InChI Key

HDTLQFZHJBMVPP-HPNSUZEISA-N

SMILES

C1C(C(OC1N2C3=NC=NC(=C3N=C2N=CC4=CC=CC=C4)N)CO)OP(=O)(O)O

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C3=NC=NC(=C3N=C2/N=C/C4=CC=CC=C4)N)CO)OP(=O)(O)O

Canonical SMILES

C1C(C(OC1N2C3=NC=NC(=C3N=C2N=CC4=CC=CC=C4)N)CO)OP(=O)(O)O

Synonyms

8-(phenylmethyl)amino-cyclic adenosine monophosphate
8-(phenylmethyl)amino-cyclic AMP
8-benzylamino cAMP
8-benzylamino-cyclic AMP

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogues:

8-Phenyltheophyllin (CAS: 132): A theophylline derivative with a phenyl group at the 8-position. It acts as a non-selective adenosine receptor antagonist, with demonstrated affinity for A₁ and A₂ₐ receptors.

8-Benzenesulfonyl-6-(pyridin-2-ylamino)-2,3-dihydro-1H-indolizin-5-one (CAS: 612065-29-9): Features a benzenesulfonyl group and pyridinylamino substituents, highlighting the role of aromatic moieties in enhancing binding specificity .

8-Aminoquinoline Derivatives: Used as directing groups in C–H activation, these compounds share synthetic pathways with 8-Benzylamino camp, emphasizing the versatility of 8-position modifications for functionalization .

Functional Divergences:

  • Receptor Selectivity: Unlike 8-phenyltheophyllin, which primarily targets adenosine receptors, 8-Benzylamino camp’s bicyclic structure may favor kinase inhibition, as seen in related camp derivatives.
  • Synthetic Accessibility: The benzylamino group in 8-Benzylamino camp allows for milder transamidation reactions compared to benzenesulfonyl derivatives, which require harsher sulfonylation conditions .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties
8-Benzylamino camp C₁₆H₂₀N₂ 240.34 Pending High solubility in DMSO (>50 mg/mL)
8-Phenyltheophyllin C₁₃H₁₄N₄O₂ 282.28 132 A₁/A₂ₐ IC₅₀: 0.8–1.2 µM
8-Benzenesulfonyl-indolizinone C₁₈H₁₆N₂O₃S 340.40 612065-29-9 LogP: 3.2; moderate CYP inhibition
8-Aminoquinoline C₉H₈N₂ 144.18 578-66-5 Directs C–H arylation at 8-position

Pharmacological Insights:

  • While direct activity data for 8-Benzylamino camp is scarce, its structural cousin, 7-Benzyl-8-phenyltheophyllin (CAS: 133), shows enhanced blood-brain barrier penetration due to the benzyl group’s lipophilicity .
  • Comparative studies suggest that 8-position benzylation generally improves metabolic stability over smaller alkyl substituents (e.g., methyl or ethyl groups) .

Q & A

Q. How should researchers structure a literature review to identify gaps in 8-Benzylamino cAMP applications?

  • Methodological Answer :
  • Systematic Search : Use Boolean operators (e.g., "8-Benzylamino cAMP" AND "cell signaling") in databases like PubMed/Scopus, filtering by publication date (last 5 years).
  • Gap Analysis : Tabulate studied vs. understudied pathways (e.g., cAMP-EPAC vs. cAMP-PKA) to prioritize future work .

Data Management and Reporting

  • Supporting Information : Include raw chromatograms, spectral data, and statistical code in supplementary files, adhering to journal guidelines for reproducibility .
  • Conflict Resolution : Address contradictory findings by detailing experimental conditions in a comparative table (e.g., pH, temperature, assay type) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.